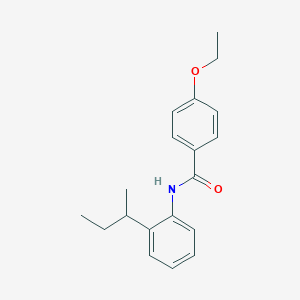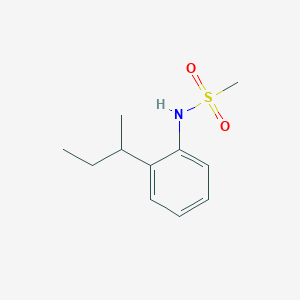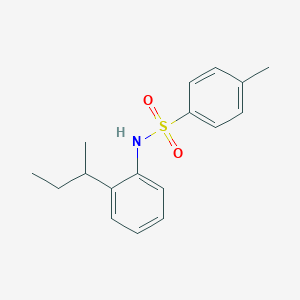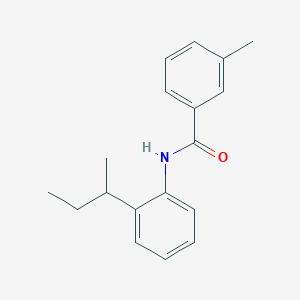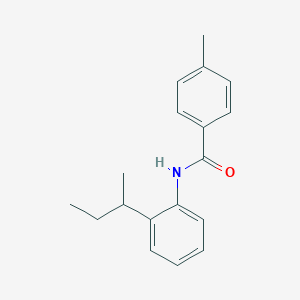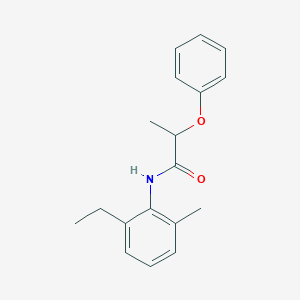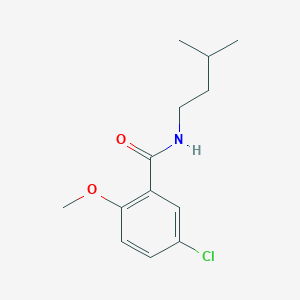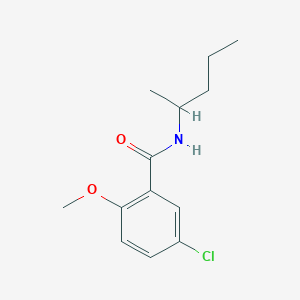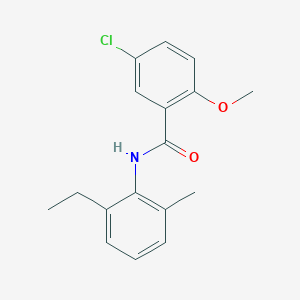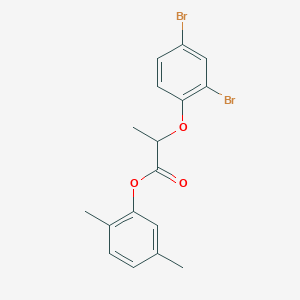
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate, also known as DPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPB is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has been found to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter. 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has also been found to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has also been found to regulate the activity of various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate also has limitations, such as its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate, including its potential applications in drug discovery, cancer research, and material science. 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate could be further studied for its mechanism of action, biochemical and physiological effects, and potential toxicity. 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate could also be modified to enhance its properties, such as its solubility and stability, for various applications.
Synthesemethoden
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate can be synthesized through various methods, including the reaction of 2,4-dibromophenol with 2,5-dimethylphenylpropanoic acid in the presence of a coupling agent, such as DCC or EDC, or through the reaction of 2,5-dimethylphenol with 2-(2,4-dibromophenoxy)propanoic acid in the presence of a catalyst, such as sulfuric acid or phosphoric acid.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has been studied for its potential applications in various scientific research fields, including drug discovery, cancer research, and material science. 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. 2,5-Dimethylphenyl 2-(2,4-dibromophenoxy)propanoate has also been found to have potential applications in the development of new materials, such as polymers and coatings.
Eigenschaften
Molekularformel |
C17H16Br2O3 |
|---|---|
Molekulargewicht |
428.1 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl) 2-(2,4-dibromophenoxy)propanoate |
InChI |
InChI=1S/C17H16Br2O3/c1-10-4-5-11(2)16(8-10)22-17(20)12(3)21-15-7-6-13(18)9-14(15)19/h4-9,12H,1-3H3 |
InChI-Schlüssel |
PSJUMYYWCXSGNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




